

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid chemical properties

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Compound of Interest

Compound Name: 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

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An In-Depth Technical Guide to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its utility as a versatile building block in modern chemistry.

Introduction: The Versatility of Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis and medicinal chemistry.^{[1][2][3]} Their stability, low toxicity, and versatile reactivity make them crucial building blocks for constructing complex molecules.^{[2][4]} A key feature of boronic acids is their ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.^{[3][5]} Furthermore, the boronic acid moiety can reversibly form esters with diols, a property that has been extensively exploited in the development of sensors, drug delivery systems, and bioconjugates.^{[1][6][7][8]} The specific properties and reactivity of a phenylboronic acid are modulated by the substituents on the phenyl ring. This guide focuses on **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**, a derivative with unique functionalities that offer intriguing possibilities in various scientific domains.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is essential for its effective application in research and development.

Molecular Structure and Key Functional Groups

The structure of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**, with the chemical formula C₁₀H₁₁BN₂O₃, incorporates three key functional groups that dictate its chemical behavior: the phenylboronic acid moiety, an amide linkage, and a cyanoethyl group.^[9]

Caption: Chemical structure of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**.

- **Boronic Acid Group (-B(OH)₂):** This is the primary reactive center for cross-coupling reactions and ester formation. As a Lewis acid, it can accept a pair of electrons, which is fundamental to its reactivity.^[7]
- **Amide Linkage (-CONH-):** The amide group introduces conformational rigidity and the potential for hydrogen bonding, which can influence intermolecular interactions and solubility.
- **Cyanoethyl Group (-CH₂CH₂CN):** The cyano group is a strong electron-withdrawing group, which can impact the acidity of the boronic acid. It also presents a site for further chemical modification.^[5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is presented in the table below.

Property	Value	Source
CAS Number	762262-11-3	[9][10]
Molecular Formula	C10H11BN2O3	[9]
Molecular Weight	218.02 g/mol	[9]
Appearance	Off-white solid	[9]
Melting Point	226-236 °C	[9]
pKa (Predicted)	7.82 ± 0.10	[9]
Density (Predicted)	1.27 ± 0.1 g/cm ³	[9]
Storage	2-8°C	[9]

The predicted pKa of 7.82 is noteworthy. The pKa of a phenylboronic acid is a critical parameter that influences its interaction with diols and its reactivity in physiological environments. For comparison, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[11] The lower predicted pKa of the title compound is likely due to the electron-withdrawing nature of the 3-(2-cyanoethylaminocarbonyl) substituent, which increases the Lewis acidity of the boron atom.

Reactivity and Synthetic Utility

The synthetic utility of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** stems from the distinct reactivity of its functional groups.

Reactions of the Boronic Acid Group

The cornerstone of phenylboronic acid reactivity is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[3][5] **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** can serve as a versatile building block to introduce the substituted phenyl moiety into a wide range of organic molecules.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- To a reaction vessel, add **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
- Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Purify the crude product by column chromatography to obtain the desired biaryl compound.

Note: This is a generalized protocol and optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific substrates.

Phenylboronic acids react reversibly with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively.^[8] This reaction is typically pH-dependent and is the basis for the use of boronic acids in glucose sensing and for targeting the diol-rich glycocalyx on cell surfaces for drug delivery.^{[7][12][13]} The electron-withdrawing substituent on **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is expected to lower the pH at which stable boronate esters are formed, making it potentially suitable for applications in physiological environments.

Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can be transformed into other functionalities, thereby expanding the synthetic utility of this molecule.^[5]

- Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.
- Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

These transformations allow for the introduction of additional diversity and functionality into molecules derived from **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of boronic acids.

- Storage: It is recommended to store **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** at 2-8°C in a tightly sealed container to protect it from moisture and air.[9]
- Stability: While generally stable, arylboronic acids can undergo slow oxidation in the air.[5] They are also susceptible to protodeboronation under certain conditions. A significant challenge for the use of boronic acids in biological contexts is their oxidative instability, particularly at physiological pH.[14][15] The rate of oxidation can be influenced by the electronic properties of the substituents on the phenyl ring.[14][15]

Potential Applications in Research and Drug Development

The unique combination of functional groups in **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** makes it a promising candidate for several applications.

Medicinal Chemistry and Drug Discovery

As a building block, this compound can be used in the synthesis of novel drug candidates. The boronic acid group itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade). The ability to participate in Suzuki-Miyaura coupling allows for the construction of complex biaryl structures, which are common motifs in bioactive molecules.[5]

Bioconjugation and Drug Delivery

The diol-binding property of the boronic acid moiety is of significant interest for targeted drug delivery.[6][7][12] Phenylboronic acid-functionalized materials have been developed to target sialic acid residues that are overexpressed on the surface of some cancer cells.[7][16] The cyanoethylaminocarbonyl side chain provides a handle for further conjugation to polymers,

nanoparticles, or therapeutic agents, potentially leading to the development of sophisticated drug delivery systems.[17]

Development of Chemical Sensors

The reversible interaction of boronic acids with diols, particularly saccharides, has led to their extensive use in the development of glucose sensors.[13] The fluorescence or colorimetric properties of a molecule containing a boronic acid can be modulated by its binding to glucose. The specific electronic properties imparted by the 3-(2-cyanoethylaminocarbonyl) substituent could be harnessed to fine-tune the sensing capabilities of such systems.

Conclusion

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a multifunctional building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its key attributes include a reactive boronic acid group for cross-coupling and diol binding, and a modifiable cyano group. While further experimental characterization is warranted, the known properties of this molecule, in conjunction with the extensive literature on related phenylboronic acids, provide a strong foundation for its exploration in a wide range of innovative applications.

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